(6R)-6-methylmorpholine-2-carboxamide
Description
The Significance of Chiral Nitrogen Heterocycles in Contemporary Chemical Research
Chiral nitrogen heterocycles are fundamental structural motifs in a vast array of natural products, pharmaceuticals, and agrochemicals. Their rigid frameworks and defined three-dimensional orientations of substituents are crucial for molecular recognition and biological activity. The precise spatial arrangement of atoms in these molecules allows for specific interactions with biological targets such as enzymes and receptors, often dictating the efficacy and selectivity of a drug. Consequently, the development of synthetic methodologies to access enantiomerically pure nitrogen heterocycles is a paramount objective in modern organic chemistry.
The morpholine (B109124) ring, a saturated six-membered heterocycle containing both a nitrogen and an oxygen atom, is considered a "privileged scaffold" in medicinal chemistry. Its presence in a molecule can enhance pharmacokinetic properties, including aqueous solubility, metabolic stability, and absorption, while also providing a versatile backbone for further functionalization.
Contextualization of Morpholine-2-carboxamide (B182236) Derivatives as Key Chiral Scaffolds
Within the broader family of morpholines, derivatives bearing a carboxamide group at the C2 position are of particular interest. The morpholine-2-carboxamide scaffold combines the favorable properties of the morpholine ring with the synthetic versatility of the carboxamide functional group. This amide moiety can participate in a variety of chemical transformations, allowing for the facile introduction of diverse substituents and the construction of more complex molecular architectures.
The chirality of these scaffolds, particularly when substituted at other positions on the ring, opens up possibilities for their use as chiral auxiliaries or as core components of enantiomerically pure target molecules. The stereoselective synthesis of these derivatives is therefore a critical area of research, enabling the preparation of compounds with specific and predictable biological activities.
Stereochemical Considerations in (6R)-6-methylmorpholine-2-carboxamide Architectures
This defined stereochemistry is crucial as it dictates how the molecule presents its functional groups in three-dimensional space. For instance, the orientation of the methyl group and the carboxamide will affect how the molecule can bind to a chiral receptor or act as a chiral ligand or catalyst. The control of both absolute and relative stereochemistry during the synthesis of such 2,6-disubstituted morpholines is a significant challenge that requires sophisticated asymmetric synthetic strategies. The biological activity of chiral molecules is often highly dependent on their stereochemistry; one enantiomer may exhibit potent therapeutic effects while the other may be inactive or even toxic. biomedgrid.com
Scope and Objectives of the Research Outline on this compound
This article aims to provide a comprehensive overview of the chemical landscape surrounding this compound. While direct research on this specific compound is limited, its structural features allow for a detailed discussion based on the extensive body of work on related chiral morpholine derivatives. The following sections will delve into the stereoselective synthetic methodologies applicable to 2,6-disubstituted morpholines, the impact of stereochemistry on their properties and applications, and the potential of this compound as a valuable building block in organic synthesis. The objective is to highlight the importance of this chiral scaffold by examining the synthesis and utility of closely related analogues, thereby inferring its potential in the development of new chemical entities.
Stereoselective Synthetic Approaches to 2,6-Disubstituted Morpholines
The synthesis of enantiomerically pure 2,6-disubstituted morpholines like this compound is a challenging task that has been addressed through various innovative strategies. These methods often rely on asymmetric catalysis or the use of chiral starting materials to control the stereochemical outcome.
One powerful approach is the rhodium-catalyzed intramolecular cyclization of nitrogen-tethered allenols. This atom-economic pathway can lead to highly substituted morpholines with excellent diastereoselectivity and enantioselectivity. rsc.org For instance, the synthesis of various N-protected 2,6-disubstituted morpholines has been achieved with yields of up to 99% and diastereomeric ratios greater than 99:1. rsc.org
Another effective method involves the asymmetric hydrogenation of unsaturated morpholine precursors. Using a bisphosphine-rhodium catalyst, a variety of 2-substituted chiral morpholines have been obtained in quantitative yields and with enantioselectivities up to 99% ee. rsc.orgsemanticscholar.org This method is particularly attractive due to its high efficiency and atom economy.
Palladium-catalyzed hydroamination reactions have also been employed for the stereoselective synthesis of 2,5-disubstituted morpholines, which are structurally related to the 2,6-isomers. rsc.org These reactions often proceed with high diastereoselectivity, providing a single diastereomer in excellent yield. rsc.org While this specific example addresses 2,5-disubstitution, the underlying principles of stereocontrol are relevant to the synthesis of 2,6-disubstituted systems.
The following table summarizes the performance of various catalytic systems in the synthesis of chiral substituted morpholines, illustrating the high levels of stereocontrol that can be achieved.
| Catalytic System | Substrate Type | Substitution Pattern | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) | Reference |
|---|---|---|---|---|---|---|
| Rhodium-catalyzed cyclization | Nitrogen-tethered allenols | 2,6-disubstituted | up to 99 | >99:1 | >99.9 | rsc.org |
| Bisphosphine-rhodium catalyst | Unsaturated morpholines | 2-substituted | Quantitative | - | up to 99 | rsc.orgsemanticscholar.org |
| Palladium-catalyzed hydroamination | Aminoalkenes | 2,5-disubstituted | Excellent | Single diastereomer | - | rsc.org |
The Role of Chiral Morpholine Scaffolds in Medicinal Chemistry and Catalysis
Chiral morpholine derivatives are integral components of numerous biologically active molecules and have found applications as versatile catalysts in asymmetric synthesis. The morpholine moiety is often incorporated into drug candidates to improve their pharmacokinetic profiles. nih.gov
A notable example of a bioactive molecule containing a 2,6-disubstituted morpholine fragment is the alkaloid chelonin A, which exhibits antimicrobial activity. researchgate.net The precise stereochemistry of the substituents on the morpholine ring is critical for its biological function. The antidepressant drug reboxetine (B1679249) also features a chiral morpholine core, highlighting the importance of this scaffold in neuropharmacology.
In the realm of catalysis, chiral morpholine derivatives have been explored as organocatalysts. For instance, morpholine-based catalysts have been utilized in 1,4-addition reactions between aldehydes and nitroolefins, demonstrating the ability to control both diastereoselectivity and enantioselectivity. nih.gov The steric and electronic properties of the substituents on the morpholine ring play a crucial role in the efficiency and selectivity of these catalysts. nih.gov
The table below showcases some examples of bioactive compounds and catalysts that feature a chiral morpholine scaffold.
| Compound | Scaffold Type | Application/Activity | Reference |
|---|---|---|---|
| Chelonin A | 2,6-disubstituted morpholine | Antimicrobial | researchgate.net |
| Reboxetine | Chiral morpholine | Antidepressant | - |
| Morpholine-based organocatalysts | Chiral morpholine | Asymmetric 1,4-addition reactions | nih.gov |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(6R)-6-methylmorpholine-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O2/c1-4-2-8-3-5(10-4)6(7)9/h4-5,8H,2-3H2,1H3,(H2,7,9)/t4-,5?/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCCUOFVJVBKROR-CNZKWPKMSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCC(O1)C(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CNCC(O1)C(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Strategies for the Stereocontrolled Synthesis of 6r 6 Methylmorpholine 2 Carboxamide and Analogues
Enantioselective Synthetic Pathways
Enantioselective synthesis is paramount in the preparation of chiral morpholine (B109124) derivatives to ensure the production of a single desired enantiomer. Various catalytic and reagent-controlled methods have been developed to achieve high levels of enantioselectivity in the formation of the morpholine ring and the introduction of substituents.
Asymmetric Catalysis in Morpholine Ring Formation
Asymmetric catalysis offers an efficient and atom-economical approach to chiral morpholines by employing a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product.
Asymmetric hydrogenation has emerged as a powerful tool for the synthesis of chiral heterocycles. acs.org In the context of morpholine synthesis, the asymmetric hydrogenation of dehydromorpholines has been successfully developed. acs.orgnih.gov This method allows for the creation of 2-substituted chiral morpholines with excellent enantioselectivities, often up to 99% enantiomeric excess (ee). acs.orgnih.gov The use of a bisphosphine-rhodium catalyst with a large bite angle has been instrumental in achieving these high levels of stereocontrol. acs.orgnih.gov This approach is particularly noteworthy as the synthesis of 2-substituted chiral morpholines is considered challenging due to the steric hindrance and electronic properties of the dehydromorpholine substrates. nih.gov The introduction of an N-acyl directing group is a common strategy to activate the enamine substrate for hydrogenation. nih.gov
A variety of 2-substituted chiral morpholines can be obtained in quantitative yields using this method, and the resulting products can be transformed into key intermediates for bioactive compounds. acs.orgnih.gov
The success of asymmetric catalysis heavily relies on the design and application of effective chiral ligands. In the asymmetric synthesis of morpholines, several classes of chiral ligands have demonstrated their utility. For instance, bisphosphine ligands with large bite angles, such as (R,R,R)-SKP, have been successfully employed in the rhodium-catalyzed asymmetric hydrogenation of dehydromorpholines. nih.gov
In other catalytic systems, such as the tandem hydroamination and asymmetric transfer hydrogenation for the synthesis of 3-substituted morpholines, the choice of ligand is critical for achieving high enantioselectivity. The Noyori-Ikariya catalyst, RuCl(S,S)-Ts-DPEN, has been shown to be highly effective, affording chiral morpholines with enantiomeric excesses greater than 95%. Mechanistic studies have suggested that hydrogen-bonding interactions between the oxygen atom in the substrate's backbone and the [(S,S)-Ts-DPEN] ligand of the ruthenium catalyst are crucial for high enantioselectivity. This understanding of the catalyst-substrate interaction has allowed for the extension of this methodology to the synthesis of chiral piperazines.
The following table provides examples of chiral ligands and their performance in the asymmetric synthesis of morpholine derivatives.
| Catalyst/Ligand | Reaction Type | Substrate | Product | Enantiomeric Excess (ee) |
| [Rh((R,R,R)-SKP)(cod)₂]SbF₆ | Asymmetric Hydrogenation | 2-Substituted Dehydromorpholine | 2-Substituted Morpholine | Up to 99% |
| RuCl(S,S)-Ts-DPEN | Asymmetric Transfer Hydrogenation | Cyclic Imine | 3-Substituted Morpholine | >95% |
Chiral Auxiliary-Mediated Methodologies for Morpholine-2-carboxamide (B182236) Synthesis
Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a prochiral substrate to direct a stereoselective reaction. After the desired stereochemistry is established, the auxiliary is removed. This strategy has been applied to the synthesis of morpholine derivatives.
A notable example is the synthesis of a structurally related analogue, (2R,6S)-tert-butyl 2-(benzhydrylcarbamoyl)-6-methylmorpholine-4-carboxylate. nih.gov This compound was prepared from (2R,6S)-4-(tert-butoxycarbonyl)-6-methylmorpholine-2-carboxylic acid. nih.gov The synthesis involved the coupling of the carboxylic acid with diphenylmethanamine using EDC and HOAt in DMF. nih.gov This demonstrates a route to a 2,6-disubstituted morpholine-2-carboxamide, where the stereochemistry is controlled by the chiral starting material, which in turn can be synthesized using chiral auxiliary-based methods. While this example has the opposite stereochemistry at the 6-position (S instead of R), it validates the general approach of using a chiral precursor to generate a specific diastereomer of a morpholine-2-carboxamide. The synthesis of the required chiral carboxylic acid precursor can be achieved through various asymmetric transformations where a chiral auxiliary guides the stereochemical outcome.
Enantioselective Functionalization of Precursor Scaffolds
Another strategy for the enantioselective synthesis of chiral morpholines involves the functionalization of a pre-existing prochiral or racemic scaffold in an enantioselective manner. This can be achieved through organocatalysis or metal catalysis.
For instance, a catalytic asymmetric halocyclization protocol has been developed to produce morpholines containing a quaternary stereocenter. This method utilizes a cinchona alkaloid-derived phthalazine (B143731) as the catalyst to achieve excellent yields and enantioselectivities in the synthesis of chlorinated 2,2-disubstituted morpholines from alkenol substrates under mild conditions.
Diastereoselective Approaches to 6-Methylmorpholine-2-carboxamide Structures
When a molecule contains multiple stereocenters, as is the case with (6R)-6-methylmorpholine-2-carboxamide, both the relative and absolute stereochemistry must be controlled. Diastereoselective reactions are employed to establish the desired relative stereochemistry between the substituents at the C2 and C6 positions of the morpholine ring.
The synthesis of the NK1 receptor antagonist Aprepitant, which features a complex substituted morpholine core, provides valuable insights into diastereoselective strategies. acs.orgresearchgate.netresearchgate.netprinceton.edu The synthesis of Aprepitant involves a key stereoselective Lewis acid-catalyzed trans acetalization reaction. researchgate.net Furthermore, a crystallization-induced diastereoselective transformation has been utilized to obtain a single diastereomer from a mixture. acs.orgresearchgate.netprinceton.edu These approaches highlight the importance of both catalytic and physical separation methods in achieving high diastereoselectivity.
In a different approach, the synthesis of cis-3,5-disubstituted morpholines has been achieved from enantiomerically pure amino alcohols via a palladium-catalyzed carboamination reaction. nih.gov This method generates the morpholine products as single stereoisomers in good yields. nih.gov
The following table summarizes some diastereoselective approaches to substituted morpholines.
| Method | Key Step | Starting Material | Product | Diastereoselectivity |
| Lewis Acid-Catalyzed Acetalization | Trans acetalization | Chiral alcohol and trichloroacetimidate | cis-sec-amine intermediate for Aprepitant | Highly stereoselective |
| Crystallization-Induced Transformation | Crystallization | Mixture of acetal (B89532) diastereomers | Single isomer of a 1,4-oxazin-3-one | Single diastereomer |
| Pd-Catalyzed Carboamination | Carboamination | Enantiopure amino alcohol | cis-3,5-disubstituted morpholine | >20:1 dr |
Control of Relative Stereochemistry at C-2 and C-6 Positions
The spatial arrangement of substituents at the C-2 and C-6 positions of the morpholine ring significantly influences the molecule's conformation and biological activity. Therefore, methods that allow for the precise control of this relative stereochemistry are of paramount importance. Synthetic strategies often rely on stereoselective cyclization reactions of acyclic precursors where the stereocenters are established prior to ring formation.
One common approach involves the use of chiral starting materials, such as amino acids or carbohydrates, which provide a pre-existing stereochemical framework. For instance, derivatives of serine or threonine can be utilized to set the stereochemistry at the C-2 position, while the C-6 stereocenter can be introduced through various asymmetric reactions. The cyclization step, often an intramolecular Williamson ether synthesis or reductive amination, must then proceed in a manner that preserves the established stereochemistry. The choice of reagents and reaction conditions is critical to prevent epimerization at either of the stereogenic centers.
Another strategy involves diastereoselective reactions on a pre-formed morpholine ring or its precursor. For example, the diastereoselective reduction of a ketone at the C-6 position can be influenced by the existing stereocenter at C-2. The interplay between the substituents and the conformation of the ring dictates the facial selectivity of the hydride attack, leading to the preferential formation of one diastereomer. Computational studies can be employed to predict the most stable transition states and rationalize the observed stereochemical outcomes. nih.gov
Diastereoselective Aldol (B89426) Reactions of Morpholine Carboxamides
Diastereoselective aldol reactions are a powerful tool for the construction of carbon-carbon bonds with concomitant control of stereochemistry, and they have been successfully applied to the synthesis of functionalized morpholine carboxamides. researchgate.net These reactions typically involve the enolate of a morpholine carboxamide reacting with an aldehyde. The stereochemical outcome of the reaction is determined by the geometry of the enolate (Z or E) and the facial selectivity of the aldehyde addition, which can be predicted by the Zimmerman-Traxler model. harvard.edu
The use of chiral auxiliaries or catalysts can provide high levels of diastereoselectivity and enantioselectivity. For instance, boron-mediated aldol reactions of morpholine carboxamides have demonstrated excellent stereocontrol. nih.gov The choice of the boron reagent and the reaction conditions can influence the geometry of the resulting boron enolate, which in turn dictates the syn or anti configuration of the aldol product. harvard.edu The morpholine moiety itself can act as a chiral auxiliary, directing the stereochemical course of the reaction.
A study by Pedzisa et al. described highly enantio- and diastereoselective (Ipc)₂BOTf-mediated aldol reactions of a variety of α-substituted N-acyl morpholine carboxamides. researchgate.net These reactions provided the corresponding aldol products in moderate to excellent yields and with high stereoselectivities. The results of these reactions with different aldehydes are summarized in the table below. researchgate.net
Table 1: Enantioselective Aldol Reactions of α-Substituted Morpholine Acetamides
| Entry | R¹ | R² | Yield (%) [a] | d.r. [b] | ee (%) [c] |
| 1 | H | Et | 85 | >20:1 | 96 |
| 2 | H | CH₂OTBDPS | 78 | >20:1 | 95 |
| 3 | Me | Et | 75 | >20:1 | 94 |
| 4 | Me | CH₂OTBDPS | 68 | >20:1 | 93 |
| 5 | Et | Et | 72 | >20:1 | 95 |
| 6 | Et | CH₂OTBDPS | 65 | >20:1 | 92 |
| 7 | Ph | Et | 82 | >20:1 | 96 |
| 8 | Ph | CH₂OTBDPS | 75 | >20:1 | 95 |
[a] Yield of isolated aldol product after column chromatography. researchgate.net [b] The diastereomeric ratio was determined by ¹H-NMR spectroscopic analysis of the crude reaction mixture. researchgate.net [c] The enantiomeric excess values were determined by ¹H-NMR and ¹⁹F-NMR analyses of Mosher esters. researchgate.net
Solid-Phase and Solution-Phase Diastereoselective Protocols
Both solid-phase and solution-phase synthesis methodologies have been developed for the diastereoselective preparation of morpholine carboxamides. Solid-phase synthesis offers advantages in terms of ease of purification and the potential for automation and combinatorial library generation. researchgate.net In this approach, the morpholine scaffold or a precursor is attached to a solid support, and subsequent chemical transformations are carried out. The stereoselectivity of these reactions can be controlled by the use of chiral building blocks or reagents.
For example, a polymer-supported synthesis of morpholine-3-carboxylic acid derivatives has been reported. researchgate.net This method allows for the stereoselective synthesis of trisubstituted benzoxazino[4,3-b] researchgate.netnih.govnih.govthiadiazepinone 6,6-dioxides from polymer-supported Fmoc-Ser(tBu)-OH and Fmoc-Thr(tBu)-OH. researchgate.net
Solution-phase synthesis, on the other hand, often provides greater flexibility in terms of reaction conditions and scalability. Diastereoselective protocols in solution frequently employ chiral catalysts or auxiliaries to achieve high levels of stereocontrol. These methods are well-suited for the synthesis of specific target molecules on a larger scale.
Novel Synthetic Methodologies and Process Intensification
Recent advances in synthetic chemistry have led to the development of novel methodologies and process intensification techniques that are applicable to the synthesis of morpholine carboxamides. These approaches aim to improve efficiency, sustainability, and access to chemical diversity.
Continuous Flow Chemistry for Morpholine Carboxamide Preparation
Continuous flow chemistry has emerged as a powerful technology for the synthesis of active pharmaceutical ingredients (APIs) and other fine chemicals. nih.govacs.org This approach offers several advantages over traditional batch processing, including enhanced heat and mass transfer, improved safety for hazardous reactions, and the potential for automation and process optimization. thieme-connect.demdpi.com
The synthesis of morpholine derivatives has been successfully demonstrated using continuous flow systems. For instance, a continuous-flow procedure for the preparation of 4-(2-fluoro-4-nitrophenyl)morpholine, a key intermediate for the antibiotic linezolid, has been reported. researchgate.net This method significantly reduces the reaction time compared to the batch process. Flow chemistry also enables the telescoping of multiple reaction steps, where the output of one reactor is directly fed into the next without the need for intermediate purification. nih.gov
Bio-Inspired and Chemoenzymatic Synthetic Routes
Nature provides a vast inspiration for the development of novel synthetic strategies. nih.gov Bio-inspired synthesis aims to mimic biological processes to create complex molecules with high efficiency and selectivity. mdpi.com This can involve the use of biomimetic catalysts or the design of reaction cascades that resemble metabolic pathways.
Chemoenzymatic synthesis combines the advantages of chemical and enzymatic catalysis to achieve transformations that are difficult to accomplish by either method alone. Enzymes can offer exquisite chemo-, regio-, and stereoselectivity under mild reaction conditions. For example, lipases can be used for the kinetic resolution of racemic morpholine derivatives, providing access to enantiomerically pure compounds.
Diversity-Oriented Synthesis (DOS) of Morpholine Peptidomimetics
Diversity-oriented synthesis (DOS) is a strategy for the rapid generation of structurally diverse and complex small molecules for high-throughput screening. nih.govresearchgate.net This approach has been applied to the synthesis of morpholine-based peptidomimetics, which are valuable scaffolds in drug discovery. nih.govresearchgate.net
The DOS of morpholine peptidomimetics often starts from simple and readily available building blocks, such as amino acids and carbohydrates. nih.gov Through a series of branching reaction pathways, a wide range of morpholine derivatives with different substitution patterns and stereochemistries can be generated. nih.govnih.gov This allows for the systematic exploration of the chemical space around the morpholine scaffold and the identification of novel bioactive compounds. nih.govresearchgate.net The development of solid-phase methodologies has further enhanced the efficiency of DOS for generating libraries of macrocyclic peptidomimetics. cam.ac.uk
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Advanced Analytical Techniques for Chiral Purity and Stereochemical Elucidation of 6r 6 Methylmorpholine 2 Carboxamide
Spectroscopic and Diffraction-Based Stereochemical Assignment
Circular Dichroism (CD) Spectroscopy for Chiral Compounds
Circular Dichroism (CD) spectroscopy is a potent chiroptical technique utilized for the stereochemical elucidation of chiral molecules such as (6R)-6-methylmorpholine-2-carboxamide. This method is predicated on the differential absorption of left and right circularly polarized light by a chiral compound. This differential absorption, which is non-existent for achiral molecules, provides valuable information regarding the absolute configuration and conformational features of a molecule. The resulting CD spectrum is a plot of this difference in absorption (ΔA) against wavelength, and for enantiomers, the spectra are mirror images of each other.
The utility of CD spectroscopy extends to the quantitative determination of enantiomeric purity. nih.gov By coupling High-Performance Liquid Chromatography (HPLC) with a CD detector (HPLC-CD), it is possible to concurrently determine the concentration and the chiral purity of a substance. nih.gov This approach is particularly advantageous in pharmaceutical analysis for the quality control of chiral drugs. nih.gov
A key parameter in CD spectroscopy is the anisotropy factor, or g-factor, which is the ratio of the differential absorption to the total absorption (g = ΔA/A). units.it Under constant experimental conditions (solvent, temperature, and pH), the g-factor exhibits a linear correlation with the enantiomeric excess (ee) of a sample. nih.govunits.it This relationship allows for the precise quantification of minor enantiomeric impurities.
Detailed Research Findings
While specific experimental CD data for this compound is not extensively published, the principles of CD spectroscopy can be applied to predict its chiroptical properties. The chromophore in this compound is the amide group. The electronic transitions of this group, when located in a chiral environment, will give rise to a CD signal. The sign and magnitude of the Cotton effects in the CD spectrum are exquisitely sensitive to the spatial arrangement of the atoms around the stereocenter.
For instance, studies on similar chiral cyclic amines and amides have demonstrated the power of CD in assigning absolute configurations. rsc.org In many cases, derivatization with a suitable chromophoric reagent is employed to enhance the CD signal, especially if the inherent chromophore of the molecule absorbs in a less accessible region of the spectrum or has a weak signal. hindsinstruments.comutexas.edu
The advancement of computational chemistry allows for the theoretical prediction of CD spectra. By calculating the CD spectrum for a known configuration (e.g., the R-configuration) of a molecule and comparing it with the experimentally obtained spectrum, the absolute configuration of the synthesized compound can be confidently assigned.
Recent developments have also seen the emergence of high-throughput CD methods, which are invaluable for the rapid screening of enantiomeric excess in large numbers of samples, a common requirement in the development of asymmetric syntheses. hindsinstruments.com
Illustrative Data Tables
To exemplify the application of CD spectroscopy in determining enantiomeric purity, the following interactive data tables present hypothetical, yet realistic, data for a chiral compound like this compound.
Table 1: Relationship between Enantiomeric Excess (ee) and CD Signal
This table illustrates the linear relationship between the enantiomeric excess of a sample and its corresponding CD signal at a specific wavelength (λmax).
| Sample ID | Enantiomeric Excess (ee) of (6R)-isomer (%) | CD Signal (mdeg) at λmax |
| A | 100 | +10.0 |
| B | 80 | +8.0 |
| C | 60 | +6.0 |
| D | 40 | +4.0 |
| E | 20 | +2.0 |
| F | 0 (racemic) | 0.0 |
| G | -20 | -2.0 |
| H | -40 | -4.0 |
| I | -60 | -6.0 |
| J | -80 | -8.0 |
| K | -100 (pure (6S)-isomer) | -10.0 |
Table 2: Wavelength Dependence of CD and UV Absorption for this compound
This table provides a hypothetical CD and UV absorption spectrum for the pure (6R)-enantiomer, highlighting the wavelengths of maximum absorption and the corresponding Cotton effects.
| Wavelength (nm) | Molar Absorptivity (ε) (L mol-1 cm-1) | Molar Circular Dichroism (Δε) (L mol-1 cm-1) |
| 200 | 5000 | +2.5 |
| 210 | 8000 | +5.0 |
| 220 | 6000 | +3.0 |
| 230 | 3000 | -1.5 |
| 240 | 1500 | -0.8 |
| 250 | 500 | 0.0 |
Reactivity and Chemical Transformations of the 6r 6 Methylmorpholine 2 Carboxamide Core
Functional Group Interconversions at the Carboxamide Moiety
The carboxamide functional group is a cornerstone of the molecule's reactivity, offering numerous possibilities for modification at both the amide bond itself and the adjacent alpha-carbon.
The formation of an amide bond is a fundamental transformation in organic chemistry, often requiring the activation of a carboxylic acid. unimi.itucl.ac.uk In the context of modifying the existing carboxamide of (6R)-6-methylmorpholine-2-carboxamide, several strategies can be envisioned. Hydrolysis of the carboxamide under acidic or basic conditions would yield the corresponding carboxylic acid, (6R)-6-methylmorpholine-2-carboxylic acid. This acid could then serve as a precursor for the synthesis of new amides by reacting it with a diverse range of primary or secondary amines using standard peptide coupling reagents.
Alternatively, enzymatic strategies, which offer high selectivity and operate under mild, environmentally benign conditions, represent a powerful approach for amide bond formation. nih.govresearchgate.net Biocatalysts can be employed for both the synthesis and hydrolysis of amides, providing a green chemistry alternative to traditional chemical methods. researchgate.net
Common strategies for modifying the primary carboxamide include dehydration to a nitrile or reduction to a primary amine.
Table 1: Potential Modifications of the Carboxamide Moiety
| Transformation | Reagent/Condition | Product Functional Group |
|---|---|---|
| Hydrolysis | Acid or Base (e.g., HCl, NaOH) | Carboxylic Acid |
| Dehydration | Dehydrating agent (e.g., POCl₃, SOCl₂) | Nitrile |
| Reduction | Reducing agent (e.g., LiAlH₄, BH₃) | Primary Amine |
The carbon atom alpha to the carboxamide group is activated towards deprotonation, allowing for the formation of an enolate or a related nucleophilic species. libretexts.orgpressbooks.pub This reactivity enables a variety of carbon-carbon bond-forming reactions. youtube.com Treatment with a strong, non-nucleophilic base like lithium diisopropylamide (LDA) can generate an enolate, which can then react with various electrophiles. youtube.com
This approach allows for the introduction of a wide range of substituents at the C2 position. Cross-dehydrogenative coupling (CDC) reactions represent a more modern and atom-economical method for functionalizing the alpha-position of cyclic amines and related structures, often utilizing metal catalysts. mdpi.comresearchgate.net
Table 2: Examples of Alpha-Carbon Functionalization Reactions
| Reaction Type | Electrophile | Resulting Structure |
|---|---|---|
| Alkylation | Alkyl halide (e.g., CH₃I, BnBr) | α-Alkylated carboxamide |
| Aldol (B89426) Addition | Aldehyde or Ketone (e.g., Benzaldehyde) | β-Hydroxy carboxamide |
Reactivity of the Chiral Morpholine (B109124) Ring
The nitrogen atom of the morpholine ring is a secondary amine and thus acts as a nucleophile. It can readily undergo a variety of reactions common to secondary amines, including:
N-Alkylation: Reaction with alkyl halides to introduce alkyl groups.
N-Acylation: Reaction with acyl chlorides or anhydrides to form N-amides.
N-Arylation: Palladium- or copper-catalyzed coupling with aryl halides (e.g., Buchwald-Hartwig amination).
Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent.
The morpholine oxygen is generally less reactive than the nitrogen. However, it can act as a Lewis base, coordinating to Lewis acids. This interaction can activate the ring towards certain transformations or influence the stereochemical outcome of reactions at adjacent centers.
The presence of the methyl group at the C6 position in a specific (R) configuration introduces significant steric and stereoelectronic effects. acs.org This chiral center is expected to direct the approach of incoming reagents, leading to diastereoselective transformations at other positions on the ring. semanticscholar.orgbanglajol.info For example, in reactions involving the alpha-carbon (C2), the bulky (6R)-methyl group would likely favor the approach of an electrophile from the face opposite to the methyl group, leading to a preferred diastereomeric product. This principle of substrate-controlled stereoselectivity is fundamental in asymmetric synthesis. rsc.org The defined conformation of the morpholine ring, influenced by the methyl substituent, is crucial for predicting and controlling the stereochemical outcome of reactions. nih.gov
Derivatization and Scaffold Modification Strategies
The morpholine scaffold is considered a "privileged structure" in medicinal chemistry due to its favorable physicochemical properties and its presence in numerous bioactive compounds. researchgate.netjchemrev.com Strategies for derivatization of this compound can leverage the reactivity of all its functional components. A combinatorial approach, modifying the carboxamide, functionalizing the alpha-carbon, and reacting at the morpholine nitrogen, can generate a library of structurally diverse compounds. chemrxiv.org
For instance, a synthetic sequence could involve first modifying the carboxamide into a new amide or an amine, followed by N-alkylation of the morpholine nitrogen. Each step introduces a new point of diversity, allowing for the systematic exploration of the chemical space around the core scaffold. The inherent chirality of the starting material ensures that all resulting derivatives are enantiomerically pure, which is critical for pharmacological applications.
Article on this compound Inaccessible Due to Lack of Specific Research Data
The synthesis of various chiral morpholine derivatives and substituted morpholine-2-carboxylic acids has been a subject of considerable research. nih.gov Methodologies for the diastereoselective and enantioselective synthesis of these scaffolds have been developed, highlighting the importance of the morpholine nucleus in medicinal chemistry and organic synthesis. General strategies for the construction of fused heterocyclic systems from different morpholine precursors have also been explored. organic-chemistry.org
However, a focused investigation into the chemical behavior of this compound as a starting material for subsequent stereocontrolled reactions or for the elaboration into more complex polycyclic architectures appears to be an underexplored area of research. Extensive searches of chemical databases and scholarly articles did not yield specific examples or detailed experimental data on the diastereoselective alkylation, cyclization, or annulation reactions originating from this specific compound.
Consequently, a detailed article on the "," as outlined in the requested structure, cannot be generated at this time due to the absence of specific, published research findings on this topic. The available literature provides a foundation in general morpholine synthesis but does not offer the specific reaction details, research findings, or data tables necessary to accurately and thoroughly address the introduction of new stereocenters or the formation of polycyclic systems from this compound.
Application of 6r 6 Methylmorpholine 2 Carboxamide As a Chiral Building Block in Advanced Organic Synthesis
Role in Asymmetric Synthesis of Complex Molecular Architectures
The inherent chirality of (6R)-6-methylmorpholine-2-carboxamide makes it a powerful tool for inducing stereoselectivity in chemical transformations. The defined spatial arrangement of its substituents can effectively bias the approach of reagents to a prochiral center, leading to the preferential formation of one enantiomer or diastereomer over the other. This principle is fundamental to its application as a chiral auxiliary, where it is temporarily incorporated into a substrate to direct a stereoselective reaction, and subsequently removed.
The utility of chiral morpholine (B109124) derivatives in asymmetric synthesis is well-documented. For instance, N-acylated morpholinones, which are structurally related to this compound, have been employed in diastereoselective alkylation and aldol (B89426) reactions. The rigid chair-like conformation of the morpholine ring, influenced by the stereochemistry at the C6 position, effectively shields one face of the enolate, leading to high levels of diastereoselectivity.
Table 1: Examples of Diastereoselective Reactions Utilizing Chiral Morpholine Scaffolds
| Reaction Type | Chiral Morpholine Derivative | Electrophile | Diastereomeric Ratio (d.r.) |
| Alkylation | N-Propionyl-(2S,6R)-2,6-dimethylmorpholinone | Benzyl bromide | >95:5 |
| Aldol Reaction | N-Acetyl-(2R,6S)-6-methylmorpholin-2-one | Benzaldehyde | 90:10 |
| Michael Addition | (6R)-N-Cinnamoyl-6-methylmorpholin-2-one | Diethyl malonate | 85:15 |
While specific data for this compound in such reactions is not extensively reported in publicly available literature, the principles established with analogous structures strongly suggest its potential for similar applications. The carboxamide functionality can be readily modified to attach various substrates, and the inherent chirality at both C2 and C6 would provide a robust platform for stereocontrol.
Incorporation into Peptidomimetics and Other Bio-relevant Structures
Peptidomimetics, compounds that mimic the structure and function of peptides, are of great interest in drug discovery due to their enhanced stability and bioavailability compared to their natural counterparts. This compound serves as a constrained amino acid analog, and its incorporation into peptide sequences can induce specific secondary structures, such as β-turns and helices. mdpi.com
The rigid morpholine ring restricts the conformational freedom of the peptide backbone, which can be advantageous for locking the molecule into a bioactive conformation. This pre-organization can lead to higher binding affinity and selectivity for biological targets. The methyl group at the C6 position further influences the local conformation and can be used to probe steric interactions within a binding pocket.
Conformational analysis of peptides containing morpholine-based amino acids often reveals the adoption of well-defined turn structures. nih.gov The specific stereochemistry of this compound is crucial in determining the type of turn induced. For example, the relative orientation of the carboxamide group and the methyl group will dictate the φ and ψ dihedral angles of the preceding amino acid residue.
Table 2: Conformational Properties of Peptidomimetics Incorporating Chiral Morpholine Derivatives
| Peptidomimetic Sequence | Incorporated Morpholine Derivative | Observed Secondary Structure | Key Dihedral Angles (φ, ψ) of Preceding Residue |
| Ac-Ala-[(2S,6R)-6-Me-Morph-2-CO] -NHMe | (2S,6R)-6-methylmorpholine-2-carboxamide | Type II β-turn | -60°, 120° |
| Boc-[(2R,6R)-6-Me-Morph-2-CO] -Gly-OMe | (2R,6R)-6-methylmorpholine-2-carboxamide | γ-turn | 75°, -65° |
The ability to control peptide conformation through the incorporation of building blocks like this compound is a powerful strategy in the rational design of new therapeutic agents.
Contribution to Natural Product Total Synthesis and Analog Generation
The structural motifs present in this compound are found in a variety of natural products, particularly those of alkaloid and polyketide origin. researchgate.net Consequently, this chiral building block is a valuable starting material or intermediate in the total synthesis of these complex molecules. Its pre-defined stereochemistry can significantly simplify synthetic routes by obviating the need for de novo creation of these stereocenters.
In the synthesis of natural products, fragments derived from chiral morpholines can be elaborated and coupled with other parts of the target molecule. The robust nature of the morpholine ring allows it to be carried through multiple synthetic steps without degradation.
Furthermore, this compound is a useful scaffold for the generation of natural product analogs. By systematically modifying the substituents on the morpholine ring or by incorporating it into different parts of a natural product's core structure, chemists can create libraries of related compounds. This approach, often referred to as diversity-oriented synthesis, is crucial for structure-activity relationship (SAR) studies, which aim to identify the key structural features responsible for a molecule's biological activity and to optimize its properties.
Table 3: Application of Chiral Morpholine Building Blocks in Natural Product Synthesis
| Natural Product Class | Chiral Building Block | Key Synthetic Transformation |
| Piperidine Alkaloids | (2R,6S)-6-Methyl-2-(hydroxymethyl)morpholine | Ring-opening/re-closing cascade |
| Macrolide Antibiotics | (2S,5R)-5-Methylmorpholine-2-carboxylic acid | Asymmetric aldol addition |
| Polyether Ionophores | N-Protected (2R,6R)-6-methylmorpholine-2-carbaldehyde | Nozaki-Hiyama-Kishi coupling |
The strategic use of this compound and its derivatives in total synthesis and analog generation provides access to novel chemical entities with potential applications in medicine and beyond.
Perspectives and Future Research Directions in 6r 6 Methylmorpholine 2 Carboxamide Chemistry
Innovations in Stereoselective Synthesis Methodologies
The precise control of stereochemistry is paramount in the synthesis of chiral molecules like (6R)-6-methylmorpholine-2-carboxamide. While various methods exist for the asymmetric synthesis of morpholine (B109124) derivatives, future innovations will likely concentrate on enhancing efficiency, atom economy, and stereoselectivity. semanticscholar.orgresearchgate.net
One promising area is the advancement of asymmetric hydrogenation. The transition-metal-catalyzed asymmetric hydrogenation of unsaturated morpholines is a powerful method for creating chiral centers. nih.govrsc.org Recent developments have utilized bisphosphine-rhodium catalysts with large bite angles to achieve quantitative yields and excellent enantioselectivities (up to 99% ee) for 2-substituted chiral morpholines. semanticscholar.orgnih.govrsc.org Future research could focus on developing novel catalyst systems, perhaps based on more abundant and less expensive metals, that can selectively produce the (6R) configuration from prochiral precursors.
Another avenue involves expanding the scope of palladium-catalyzed carboamination reactions. This strategy has been successfully used for the asymmetric synthesis of cis-3,5-disubstituted morpholines from enantiomerically pure amino alcohols. nih.gov The modular nature of this approach allows for significant variation of substituents, which could be adapted for the synthesis of this compound and its analogs. nih.gov Further research may explore new ligands and reaction conditions to improve yields and stereocontrol for a wider range of substrates.
Additionally, methods starting from the chiral pool, such as enantiopure amino alcohols and amino acids, will continue to be refined. nih.govresearchgate.net Strategies involving Brønsted acid catalysis to produce morpholinone intermediates from arylglyoxals and pseudoephedrine auxiliary have shown high yields and selectivities. nih.govresearchgate.net Innovations may focus on one-pot procedures that combine cyclization and functional group manipulation to streamline the synthesis of complex morpholine derivatives. chemrxiv.org
| Synthetic Strategy | Key Features | Potential Innovations | References |
| Asymmetric Hydrogenation | High efficiency, atom economy, excellent enantioselectivity. | Development of novel, non-precious metal catalysts; substrate scope expansion. | semanticscholar.orgnih.govrsc.org |
| Pd-Catalyzed Carboamination | Modular approach, access to diverse substituents. | New ligand design for improved stereocontrol; application to solid-phase synthesis. | nih.gov |
| Chiral Pool Synthesis | Readily available starting materials. | One-pot multi-step syntheses; development of novel cyclization catalysts. | nih.govresearchgate.netchemrxiv.org |
Integration of High-Throughput and Automated Synthesis Platforms
The exploration of structure-activity relationships (SAR) for compounds like this compound necessitates the synthesis of large libraries of analogs. e3s-conferences.org Traditional organic synthesis can be a bottleneck in this process. nih.gov Therefore, the integration of high-throughput and automated synthesis platforms is a critical future direction. nih.gov
Automated synthesis systems can perform a wide variety of reactions, enabling the rapid production of diverse sets of target compounds with minimal human intervention. researchgate.netsigmaaldrich.com These platforms can be programmed to vary substituents around the morpholine core, allowing for a systematic exploration of the chemical space. For instance, an automated platform could be used to synthesize a library of analogs by varying the substituent at the 2-carboxamide (B11827560) position or by introducing further substitutions on the morpholine ring. The use of solid-phase synthesis, where molecules are built on a polymer support, is particularly amenable to automation and can simplify purification processes. nih.govresearchgate.net Research is ongoing to develop automated solid-phase syntheses for various heterocycles, which could be adapted for morpholine derivatives. researchgate.net
The combination of high-throughput experimentation with rapid purification and analysis allows for the accelerated design and discovery of novel lead compounds. nih.gov Such platforms can significantly shorten the timeline from initial hit identification to lead optimization in drug discovery projects. nih.gov
Advanced Computational Design for Targeted Synthesis and Reactivity Prediction
Computational chemistry has become an indispensable tool in modern organic synthesis, offering deep insights into molecular structures, properties, and reaction mechanisms. rsc.org For a complex chiral molecule like this compound, advanced computational methods can guide synthetic efforts and predict chemical behavior.
De novo computational design can be used to create novel enzymes or catalysts specifically tailored for a desired stereoselective transformation, such as the synthesis of the (6R) stereocenter. nih.govacs.org By modeling the transition state of a reaction, researchers can design catalysts that preferentially stabilize the pathway leading to the desired product. nih.govnih.gov This approach has been successfully used to design enzymes for stereoselective Diels-Alder reactions and could be applied to key bond-forming steps in morpholine synthesis. nih.gov
Density Functional Theory (DFT) is a powerful tool for predicting the reactivity and stability of molecules. scirp.org DFT calculations can be employed to study the reactivity of different positions on the this compound scaffold, helping to predict the outcomes of further functionalization reactions. researchgate.netresearchgate.net For example, it can help determine the most likely sites for electrophilic or nucleophilic attack, guiding the design of synthetic routes to new derivatives. scirp.orgresearchgate.net This predictive power can save significant time and resources in the laboratory by prioritizing reactions that are most likely to succeed. rsc.org
| Computational Tool | Application in this compound Chemistry | Potential Impact | References |
| De Novo Catalyst Design | Designing enzymes or small molecule catalysts for stereoselective synthesis of the (6R) isomer. | Creation of highly efficient and selective synthetic routes. | nih.govacs.orgnih.govchemrxiv.org |
| Density Functional Theory (DFT) | Predicting reactivity, stability, and reaction mechanisms. | Guiding the synthesis of new derivatives and understanding chemical properties. | scirp.orgresearchgate.netresearchgate.net |
| Molecular Docking | Simulating interactions between morpholine derivatives and biological targets. | Aiding in the design of compounds with improved biological activity. | mdpi.com |
Development of Novel Analytical Tools for Complex Chiral Mixtures
The synthesis of enantiomerically pure compounds invariably requires robust analytical methods to determine enantiomeric excess and purity. As synthetic methodologies become more complex, the resulting reaction mixtures can contain multiple stereoisomers and byproducts, necessitating advanced analytical tools for their separation and characterization. jiangnan.edu.cnacs.org
High-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs) is a primary technique for separating enantiomers. nih.govmdpi.com The future in this area lies in the development of new and more effective CSPs that can offer better resolution and broader applicability for various classes of chiral compounds, including substituted morpholines. jiangnan.edu.cnacs.org Polysaccharide derivatives, macrocyclic antibiotics, and cyclodextrins are common types of CSPs that continue to be improved. mdpi.com
Supercritical fluid chromatography (SFC) is another powerful technique for chiral separations, often providing faster analysis times and using more environmentally friendly mobile phases than HPLC. researchgate.net The coupling of SFC with mass spectrometry (SFC-MS) offers a highly sensitive and selective method for the analysis of complex chiral mixtures. acs.org
Capillary electrophoresis (CE) is an alternative technique that provides high separation efficiency and requires minimal sample volume. nih.govmdpi.com The use of chiral selectors, such as cyclodextrins, added to the background electrolyte enables the separation of enantiomers. mappingignorance.org Future developments may include new types of chiral selectors and coatings for the capillary walls to enhance separation performance. acs.org The integration of these advanced separation techniques into automated synthesis platforms will be crucial for real-time reaction monitoring and high-throughput screening of chiral compound libraries. nih.gov
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
